molecular formula C10H14N2O4 B13019018 Ethyl 2-(4,6-dimethoxypyrimidin-2-yl)acetate

Ethyl 2-(4,6-dimethoxypyrimidin-2-yl)acetate

Cat. No.: B13019018
M. Wt: 226.23 g/mol
InChI Key: MBIFTGLPQZUMGA-UHFFFAOYSA-N
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Description

Ethyl 2-(4,6-dimethoxypyrimidin-2-yl)acetate is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4,6-dimethoxypyrimidin-2-yl)acetate typically involves the reaction of 4,6-dimethoxypyrimidine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4,6-dimethoxypyrimidin-2-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Ethyl 2-(4,6-dimethoxypyrimidin-2-yl)acetate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex pyrimidine derivatives.

    Biology: Investigated for its potential biological activities, such as herbicidal and antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in designing compounds with anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 2-(4,6-dimethoxypyrimidin-2-yl)acetate involves its interaction with specific molecular targets and pathways. For instance, in herbicidal applications, it may inhibit key enzymes involved in plant growth, such as acetolactate synthase (ALS). This inhibition disrupts the biosynthesis of essential amino acids, leading to the death of the target plants .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its chemical reactivity and biological activity. The presence of methoxy groups can enhance its solubility and potentially improve its interaction with biological targets .

Properties

Molecular Formula

C10H14N2O4

Molecular Weight

226.23 g/mol

IUPAC Name

ethyl 2-(4,6-dimethoxypyrimidin-2-yl)acetate

InChI

InChI=1S/C10H14N2O4/c1-4-16-10(13)5-7-11-8(14-2)6-9(12-7)15-3/h6H,4-5H2,1-3H3

InChI Key

MBIFTGLPQZUMGA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=NC(=CC(=N1)OC)OC

Origin of Product

United States

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